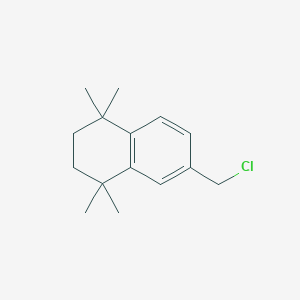

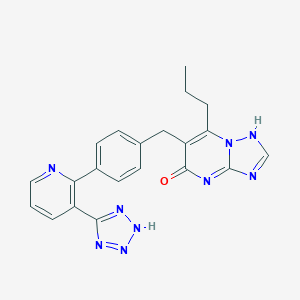

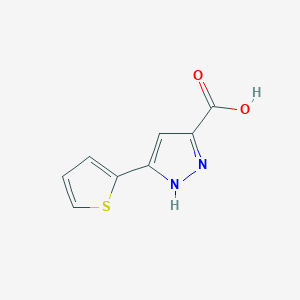

![molecular formula C14H18O3S2 B064873 4-氧代-3-(丙硫基)-4,5,6,7-四氢苯并[c]噻吩-1-羧酸乙酯 CAS No. 172516-30-2](/img/structure/B64873.png)

4-氧代-3-(丙硫基)-4,5,6,7-四氢苯并[c]噻吩-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate and its derivatives primarily involves heterocyclization reactions. A notable method for synthesizing related compounds involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents to yield hydrazone derivatives and fused heterocyclic systems (Wardaman, 2000). Additionally, the Schiff base method has been employed for synthesizing structurally related compounds, showcasing the versatility of the core structure in chemical synthesis (Menati et al., 2020).

Molecular Structure Analysis

The structural characterization of ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate derivatives has been conducted using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These methods confirm the complex molecular geometry and the presence of specific functional groups integral to the compound's reactivity and properties. For example, the crystal structure of a related azo-Schiff base compound revealed planar geometric structure and intermolecular hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. These reactions include condensation, cyclization, and reactions with active methylene compounds. The ability to form fused thiophene derivatives showcases its high potential for pharmaceutical uses (Mohareb et al., 2000).

科学研究应用

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Outcomes: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Antimicrobial Research

- Thiophene derivatives derived from certain enaminones have shown antimicrobial activity .

- Methods of application or experimental procedures: These compounds are prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .

- Outcomes: Some of these compounds exhibited activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species .

-

Industrial Chemistry

- Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Outcomes: The use of thiophene derivatives can help to prevent the corrosion of materials in industrial settings .

-

Organic Semiconductors

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Outcomes: Thiophene derivatives can be used to create organic semiconductors, which have applications in devices like organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .

-

Antifungal Research

- Some thiophene derivatives have shown potent activity against Aspergillus fumigates .

- Methods of application or experimental procedures: These compounds are prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .

- Outcomes: Compound 3 displayed potent activity against Aspergillus fumigates .

-

Non-Linear Opto-Response

- Ethyl 4- (3,4-dimethoxy phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (MTTHPC), a compound similar to the one you mentioned, has been studied for its non-linear opto-response .

- Methods of application or experimental procedures: Theoretical and experimental studies are conducted to shed light on crystal shape, FT-IR, electronic, and non-linear opto-response (NLO) characteristics of MTTHPC .

- Outcomes: MTTHPC may be admitted as the next stage in forthcoming NLO technology .

-

Antimicrobial Activity

- Thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate have shown antimicrobial activity .

- Methods of application or experimental procedures: These compounds are prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .

- Outcomes: Derivatives 7b and 8 exhibited activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species. Additionally, compound 3 displayed potent activity against Aspergillus fumigates .

-

Non-Linear Opto-Response

- Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (MTTHPC), a compound similar to the one you mentioned, has been studied for its non-linear opto-response .

- Methods of application or experimental procedures: Theoretical and experimental studies are conducted to shed light on crystal shape, FT-IR, electronic, and non-linear opto-response (NLO) characteristics of MTTHPC .

- Outcomes: MTTHPC may be admitted as the next stage in forthcoming NLO technology .

-

Antimicrobial Activity

- 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, a compound similar to the one you mentioned, has shown antimicrobial activity .

- Methods of application or experimental procedures: This compound is synthesized through a series of reactions involving benzimidazole and thiophene derivatives .

- Outcomes: This compound has shown high affinity to the TrmD inhibitor’s binding site according to the docking studies results .

未来方向

属性

IUPAC Name |

ethyl 4-oxo-3-propylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3S2/c1-3-8-18-14-11-9(6-5-7-10(11)15)12(19-14)13(16)17-4-2/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWYWXLMDBCCKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381143 |

Source

|

| Record name | Ethyl 4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |

CAS RN |

172516-30-2 |

Source

|

| Record name | Ethyl 4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

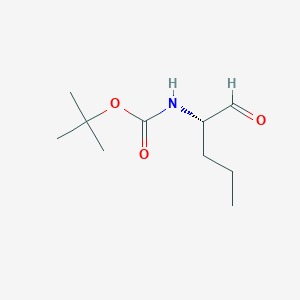

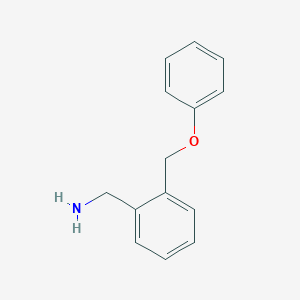

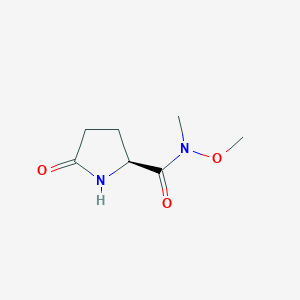

![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

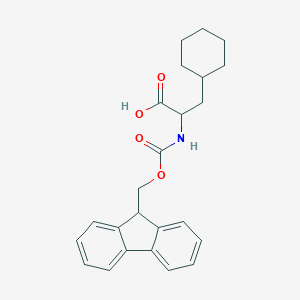

![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)